molecular formula C8H9Cl2N B13343837 2-Chloro-N-(2-chloroethyl)aniline CAS No. 64086-71-1

2-Chloro-N-(2-chloroethyl)aniline

Cat. No.: B13343837
CAS No.: 64086-71-1
M. Wt: 190.07 g/mol
InChI Key: GRVAJKVUKREBRG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloroethyl)aniline is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of aniline, where the amino group is substituted with a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloroethyl)aniline typically involves the reaction of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloroethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloroethyl)aniline involves its interaction with nucleophilic sites in biomolecules. The chloroethyl group can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, or other cellular components. This interaction can disrupt normal cellular functions and has been studied for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2-chloroethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

64086-71-1

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)aniline

InChI

InChI=1S/C8H9Cl2N/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6H2

InChI Key

GRVAJKVUKREBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCCl)Cl

Origin of Product

United States

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